molecular formula C11H8Cl2O2 B13161368 Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate

Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate

Cat. No.: B13161368
M. Wt: 243.08 g/mol
InChI Key: CVJQXDRWPGXHOH-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate is an organic compound with the molecular formula C₁₁H₈Cl₂O₂ and a molecular weight of 243.09 g/mol . It is characterized by the presence of a 2,5-dichlorophenyl group attached to a prop-2-ynoate moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate typically involves the reaction of 2,5-dichlorobenzaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate is unique due to its specific substitution pattern on the phenyl ring and the presence of an alkyne group. This combination imparts distinct chemical reactivity and potential biological activities compared to similar compounds.

Biological Activity

Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a prop-2-ynoate functional group and a dichlorophenyl moiety. The structure can be represented as follows:

C12H10Cl2O2\text{C}_12\text{H}_{10}\text{Cl}_2\text{O}_2

This compound's unique structure is believed to contribute significantly to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study conducted by highlighted its efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis in these cells through the activation of intrinsic pathways.

A notable study reported that the compound exhibited an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity.

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)20
HeLa (cervical cancer)25

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in cancer cells.
  • Disruption of Membrane Integrity : The compound can disrupt bacterial membranes, leading to cell lysis and death.

Case Studies

Several case studies have examined the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls.
  • Anticancer Research : In vivo studies on mice bearing tumor xenografts showed that administration of this compound resulted in a marked decrease in tumor size and improved survival rates.

Properties

Molecular Formula

C11H8Cl2O2

Molecular Weight

243.08 g/mol

IUPAC Name

ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate

InChI

InChI=1S/C11H8Cl2O2/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h4-5,7H,2H2,1H3

InChI Key

CVJQXDRWPGXHOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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